2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane
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Overview
Description
2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its bicyclic structure, which includes an epoxide ring fused to a dioxabicyclohexane framework, and a methoxy group along with a sulfonyloxymethyl group attached to a methylphenyl ring.
Preparation Methods
The synthesis of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxy-4-methylphenol with appropriate sulfonylating agents under controlled conditions to introduce the sulfonyloxymethyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the sulfonylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyloxymethyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfonyloxymethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar compounds include:
2-Methoxy-4-methylphenol: Known for its use in flavor and fragrance industries, it shares the methoxy and methylphenyl groups but lacks the bicyclic structure and sulfonyloxymethyl group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar methoxyphenyl group but differs significantly in its overall structure and applications.
The uniqueness of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[31
Properties
CAS No. |
74128-49-7 |
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Molecular Formula |
C13H16O6S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
(4-methoxy-3,6-dioxabicyclo[3.1.0]hexan-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O6S/c1-8-3-5-9(6-4-8)20(14,15)17-7-10-11-12(19-11)13(16-2)18-10/h3-6,10-13H,7H2,1-2H3 |
InChI Key |
GYNSQKXLJOVBFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(O3)C(O2)OC |
Origin of Product |
United States |
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